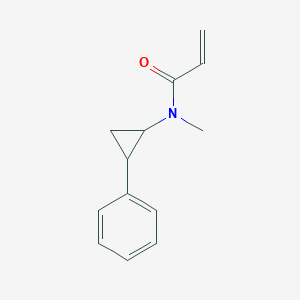

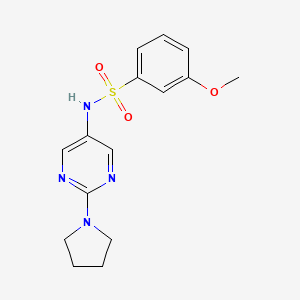

![molecular formula C21H26N4O3S2 B2708033 N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide CAS No. 307524-03-4](/img/structure/B2708033.png)

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide” is a chemical compound with the molecular formula C18H19N5O5S3. It has an average mass of 481.569 Da and a monoisotopic mass of 481.054840 Da .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the use of starting materials like d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can afford the corresponding 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of “N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic moiety .Chemical Reactions Analysis

1,3,4-thiadiazole derivatives can be formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . The targeted 1,3,4-thiadiazolyl derivatives can be prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .科学的研究の応用

Synthesis and Structural Analysis

Quantitative Assessment of Noncovalent Interactions : Adamantane-1,3,4-thiadiazole hybrids have been synthesized to explore their crystal structures and noncovalent interactions using the quantum theory of atoms-in-molecules (QTAIM) approach. These studies provide insights into the orientation differences of the amino group in halogenated vs. non-halogenated structures and highlight the importance of N–H⋯N hydrogen bonds and H–H bonding in stabilizing crystal structures (El-Emam et al., 2020).

Synthesis of Ethyl and N,N′-Bis Derivatives : Another research direction focuses on synthesizing ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and their derivatives, showcasing methods to incorporate the adamantane structure into different molecular frameworks, leading to compounds with varied properties (D’yachenko, Burmistrov, & Butov, 2019).

Biological Activities

Carbonic Anhydrase Inhibitors : Some derivatives have shown to inhibit carbonic anhydrase (CA) activity, with specific compounds displaying unique binding sites that may contribute to their inhibitory action. This property suggests potential applications in designing isoform-selective inhibitors for therapeutic uses (Avvaru et al., 2010).

Cytotoxic Activity : Sulfonamide derivatives incorporating the adamantyl group have been synthesized and evaluated for their anticancer activity against breast and colon cancer cell lines, identifying compounds with potent cytotoxic effects. This research underscores the potential of these compounds in cancer therapy applications (Ghorab et al., 2015).

Antimicrobial and Anti-inflammatory Activities : Various derivatives have been synthesized and tested for antimicrobial and anti-inflammatory activities, demonstrating significant potential against Gram-positive bacteria and pathogenic fungi, as well as marked anti-inflammatory effects in vivo. These findings suggest applications in developing new therapeutic agents for infectious and inflammatory diseases (Kadi et al., 2007).

作用機序

Target of Action

The primary target of N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide is the enzyme glutaminase (GLS) . GLS plays a crucial role in the metabolism of glutamine, a critical nutrient for many types of cancer cells .

Mode of Action

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide acts as an inhibitor of GLS . By inhibiting the activity of GLS, it disrupts the metabolic pathway of glutamine, leading to a reduction in the production of glutathione (GSH) . This amplifies the photodynamic effect of other compounds, such as Chlorin e6 .

Biochemical Pathways

The inhibition of GLS by N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide disrupts the glutamine metabolic pathway . This leads to a decrease in the synthesis of GSH, an important downstream product of glutamine metabolism that accelerates the proliferation of certain types of cancer cells .

Pharmacokinetics

Its efficacy in inhibiting gls suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties for therapeutic use .

Result of Action

The inhibition of GLS by N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide leads to a disruption in glutamine metabolism, resulting in a decrease in GSH production . This can lead to an increase in the photodynamic effect of other compounds, resulting in the death of cancer cells .

Action Environment

The action of N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide can be influenced by various environmental factors. For example, the presence of other compounds, such as Chlorin e6, can enhance its efficacy . .

将来の方向性

The future directions for “N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide” and similar compounds could involve further exploration of their biological activities. For instance, 1,3,4-thiadiazole derivatives have shown a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Therefore, these compounds could be potential candidates for the development of new drugs in these areas.

特性

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3S2/c1-2-18-23-24-20(29-18)25-30(27,28)17-5-3-16(4-6-17)22-19(26)21-10-13-7-14(11-21)9-15(8-13)12-21/h3-6,13-15H,2,7-12H2,1H3,(H,22,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOSYOGXBBMRNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2707954.png)

![5-[4-(trifluoromethyl)anilino]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B2707955.png)

![4-(3,5-Difluorophenyl)-2-[(2-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2707956.png)

![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B2707960.png)

![3-(tert-butyl)-7,9-dimethyl-1-pentyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione](/img/structure/B2707965.png)

![6-ethyl-3-methylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2707966.png)

![N-(3-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2707969.png)

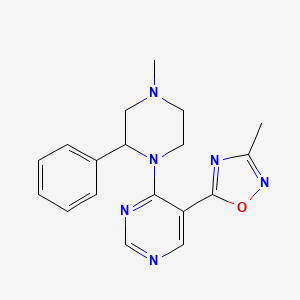

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2707973.png)